

An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B1336672

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(Bromomethyl)-1-fluoro-4-nitrobenzene**. The information is intended to support research and development activities in medicinal chemistry and related scientific fields.

Molecular Structure and Identifiers

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a substituted aromatic compound containing bromo, fluoro, and nitro functional groups. These groups confer specific reactivity and properties to the molecule, making it a potentially useful intermediate in organic synthesis.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of **2-(Bromomethyl)-1-fluoro-4-nitrobenzene**.

Table 1: Molecular Identifiers

Identifier	Value
IUPAC Name	2-(bromomethyl)-1-fluoro-4-nitrobenzene [1]
CAS Number	454-15-9 [1]
Molecular Formula	C ₇ H ₅ BrFNO ₂ [1]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])CBr)F [1]
InChI	InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 [1]
InChIKey	KQAKOKGCKNKARC-UHFFFAOYSA-N [1]
Synonyms	2-Fluoro-5-nitrobenzyl bromide, 3-Bromomethyl-4-fluoronitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Bromomethyl)-1-fluoro-4-nitrobenzene** is presented in Table 2. These properties are essential for designing reaction conditions and for predicting the compound's behavior in various chemical and biological systems.

Table 2: Physicochemical Data

Property	Value
Molecular Weight	234.02 g/mol
Physical Form	Solid
Density	1.7 ± 0.1 g/cm ³ [2]
Boiling Point	303.4 ± 27.0 °C at 760 mmHg [2]
Flash Point	137.3 ± 23.7 °C [2]
LogP	2.50 [2]
Purity	98%
Storage	Sealed in dry, room temperature

Experimental Data

Spectral Data

Publicly available databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectral data for **2-(Bromomethyl)-1-fluoro-4-nitrobenzene**.[\[1\]](#) However, at the time of this report, specific, detailed peak lists and spectral charts are not readily accessible in the public domain. Researchers are advised to acquire and analyze the compound to obtain detailed spectral information for structure confirmation and quality control.

Synthesis Protocol

A detailed experimental protocol for the synthesis of **2-(Bromomethyl)-1-fluoro-4-nitrobenzene** is not explicitly available in the reviewed literature. However, a representative procedure can be adapted from the synthesis of the structurally similar compound, 2-bromo-1-(bromomethyl)-4-nitrobenzene. The proposed synthesis would involve the radical bromination of 2-fluoro-5-nitrotoluene.

Representative Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthesis workflow for **2-(Bromomethyl)-1-fluoro-4-nitrobenzene**.

Detailed Methodology (Adapted):

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-nitrotoluene in a suitable solvent such as carbon tetrachloride.
- Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), to the solution.
- Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Biological Activity and Drug Development Potential

As of the date of this guide, a thorough search of the scientific literature and public databases did not yield any specific reports on the biological activity of **2-(Bromomethyl)-1-fluoro-4-**

nitrobenzene. Consequently, there is no information available regarding its involvement in any signaling pathways or its direct application in drug development programs.

The presence of the fluorophenyl and nitrobenzyl bromide moieties suggests that this compound could serve as a versatile scaffold or intermediate in the synthesis of more complex molecules with potential biological activities. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amino group, a common feature in many bioactive compounds. The bromomethyl group is a reactive handle for introducing the benzyl moiety into various molecular frameworks.

Given the lack of direct biological data, any investigation into the therapeutic potential of derivatives of **2-(Bromomethyl)-1-fluoro-4-nitrobenzene** would represent a novel area of research.

Conclusion

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is a well-characterized chemical intermediate with defined physicochemical properties. While a specific, detailed synthesis protocol is not readily available, a representative method can be adapted from similar compounds. A significant gap exists in the current knowledge regarding its biological activity and potential applications in drug discovery. This presents an opportunity for researchers to explore the synthesis of novel derivatives and evaluate their therapeutic potential. It is recommended that any use of this compound be preceded by a thorough in-house characterization, including detailed spectral analysis, to ensure its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | C7H5BrFNO2 | CID 10353967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | CAS#:454-15-9 | Chemsoc [chemsoc.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Bromomethyl)-1-fluoro-4-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336672#2-bromomethyl-1-fluoro-4-nitrobenzene-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com